Methyl 2-amino-4-bromobenzoate
Overview
Description
Methyl 2-amino-4-bromobenzoate is a compound that is structurally related to various other benzoate derivatives, which have been studied for their potential applications in different fields, including nonlinear optics (NLO) and pharmaceuticals. Although the provided papers do not directly discuss Methyl 2-amino-4-bromobenzoate, they do provide insights into similar compounds that can help infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate starting material with a halogenating agent or by esterification of the corresponding carboxylic acid. For instance, Methyl 2-amino-5-bromobenzoate (M2A5B) was grown using a slow evaporation solution growth technique, which suggests a similar approach could be used for Methyl 2-amino-4-bromobenzoate . Another related compound, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods indicate that Methyl 2-amino-4-bromobenzoate could potentially be synthesized through similar halogenation and esterification reactions.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, as seen with M2A5B . The vibrational frequencies and functional groups are identified using FT-IR and FT-Raman spectral analyses, which are common methods for characterizing the molecular structure of organic compounds .
Chemical Reactions Analysis
The chemical reactivity of benzoate derivatives can be inferred from studies on similar compounds. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involved multiple steps starting from an amino methylbenzoic acid, indicating that Methyl 2-amino-4-bromobenzoate could also be a precursor or intermediate in multi-step synthetic pathways .
Physical and Chemical Properties Analysis
The physical properties such as melting point, optical energy band gap, and refractive indices of related compounds have been determined experimentally. M2A5B has a melting point of 74°C and an optical energy band gap of 2.7 eV . The mechanical behavior can be analyzed using methods like Vicker's microhardness tester, and thermal stability can be assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These techniques could be applied to Methyl 2-amino-4-bromobenzoate to determine its physical and chemical properties.
Scientific Research Applications
“Methyl 2-amino-4-bromobenzoate” is a chemical compound with the molecular formula C8H8BrNO2 . It appears as a white to light yellow to light orange powder or crystal . It’s soluble in methanol .
While specific applications in scientific research are not readily available, compounds like this are often used in the synthesis of other complex molecules. For example, they can serve as building blocks in the creation of pharmaceuticals or as intermediates in various chemical reactions .
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Synthesis of Antifolates
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Nonlinear Optical Single Crystal Growth
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Synthesis of 1H-Pyrrol-1-yl Benzoate
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Synthesis of sec-Butylbenzene
Safety And Hazards
“Methyl 2-amino-4-bromobenzoate” may cause skin and eye irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to use personal protective equipment when handling it . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 2-amino-4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSODGJNFCCKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591412 | |
Record name | Methyl 2-amino-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-bromobenzoate | |
CAS RN |
135484-83-2 | |
Record name | Methyl 2-amino-4-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135484-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Amino-4-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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